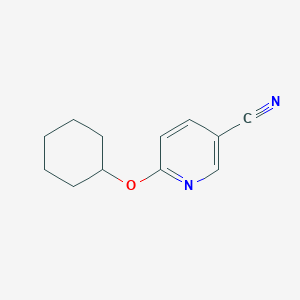

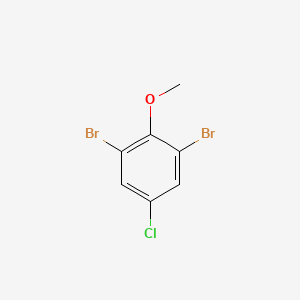

![molecular formula C14H21NO B1358872 3-[(2,4-Dimethylphenoxy)methyl]piperidine CAS No. 946713-14-0](/img/structure/B1358872.png)

3-[(2,4-Dimethylphenoxy)methyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

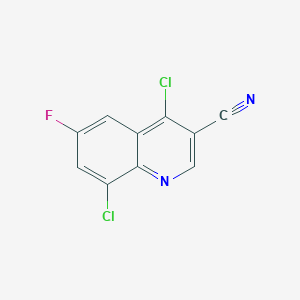

3-[(2,4-Dimethylphenoxy)methyl]piperidine, also known as 3-DMP, is an organic compound with a piperidine ring structure. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. 3-DMP has a wide range of applications in organic synthesis, and its unique properties make it a valuable tool for scientists.

Applications De Recherche Scientifique

Pharmacology and Chemistry

3-[(2,4-Dimethylphenoxy)methyl]piperidine is structurally related to compounds studied in pharmacology and chemistry. Research on similar structures, like 4-anilidopiperidine opiates, has shown the significance of specific substituents on the piperidine ring in defining biological activity. These studies highlight the importance of structural variations in modulating ligand-receptor interactions and intrinsic efficacy in biological systems (Brine et al., 1997).

Role in Carcinogenic Processes

Compounds with structures related to this compound have been implicated in carcinogenic processes. Specific amines and amides are known as precursors for carcinogenic N-nitroso compounds, with some naturally occurring amines, like those found in squids, seafood, and fermented soybean products, being converted to carcinogens in vivo. For instance, piperidine has been identified in spices and can react with nitrites to form carcinogenic N-nitroso-piperidine (Lin, 1986).

Medicinal Chemistry

The pharmacophoric groups in arylcycloalkylamines, such as phenyl piperidines and related structures, are key in developing antipsychotic agents. These studies emphasize the contribution of specific pharmacophoric groups to the potency and selectivity of binding affinity at D2-like receptors, an area where compounds like this compound may have potential applications (Sikazwe et al., 2009).

Synthetic Strategies in Drug Discovery

Spiropiperidines, which are structurally related to this compound, are gaining popularity in drug discovery due to their unique three-dimensional chemical space. The methodologies for synthesizing spiropiperidines are diverse and offer insights into the construction of these compounds for potential therapeutic applications (Griggs et al., 2018).

Propriétés

IUPAC Name |

3-[(2,4-dimethylphenoxy)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11-5-6-14(12(2)8-11)16-10-13-4-3-7-15-9-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSATXYLWWLTOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2CCCNC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

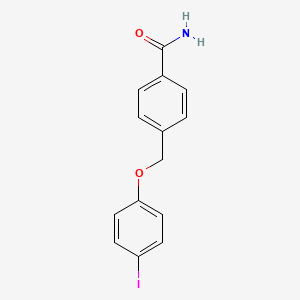

![3-[(Diethylamino)methyl]benzonitrile](/img/structure/B1358808.png)

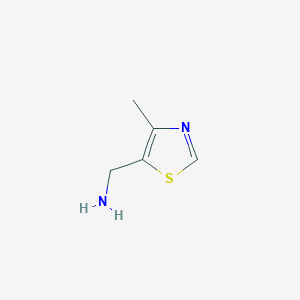

![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1358821.png)

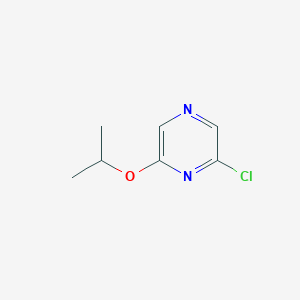

![3-[4-(Chlorosulfonyl)-2-fluorophenoxy]propanoic acid](/img/structure/B1358824.png)

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1358828.png)